molecular formula C15H18N4O3 B6722125 methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate

methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate

Cat. No.: B6722125
M. Wt: 302.33 g/mol
InChI Key: AJWOSGBLITZTTE-UHFFFAOYSA-N
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Description

Methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate is a complex organic compound featuring a pyrazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the cyclization of hydrazine derivatives with acetylenic ketones . The pyridine ring is then introduced via a palladium-catalyzed cross-coupling reaction . The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-oxo-6-[(5-phenyl-1H-pyrazol-3-yl)amino]hexanoate
  • Methyl 6-oxo-6-[(5-pyridin-2-yl-1H-pyrazol-3-yl)amino]hexanoate

Uniqueness

Methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate is unique due to the specific positioning of the pyridine and pyrazole rings, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in distinct biological activities and therapeutic potential compared to similar compounds .

Properties

IUPAC Name

methyl 6-oxo-6-[(5-pyridin-3-yl-1H-pyrazol-3-yl)amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-22-15(21)7-3-2-6-14(20)17-13-9-12(18-19-13)11-5-4-8-16-10-11/h4-5,8-10H,2-3,6-7H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWOSGBLITZTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)NC1=NNC(=C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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